molecular formula C9H7BrClF3N2O2 B2495452 3-Bromo-2-chloro-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]pyridine-4-carboxamide CAS No. 2248536-32-3

3-Bromo-2-chloro-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]pyridine-4-carboxamide

Cat. No.: B2495452
CAS No.: 2248536-32-3
M. Wt: 347.52
InChI Key: FFKSWCZRPOWCMD-YFKPBYRVSA-N
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Description

3-Bromo-2-chloro-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the halogenation of pyridine derivatives, followed by the introduction of the trifluoromethyl group and subsequent amide formation. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-2-chloro-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]pyridine-4-carboxamide has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of these targets by either inhibiting or activating their function, depending on the context.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-chloropyridine: A simpler derivative that lacks the trifluoromethyl and hydroxypropyl groups.

    2-Chloro-3-pyridinamine: Another pyridine derivative with different substituents.

    3-Ethynyl-2-(phenylmethoxy)-pyridine: A compound with an ethynyl group instead of the trifluoromethyl group.

Uniqueness

The uniqueness of 3-Bromo-2-chloro-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]pyridine-4-carboxamide lies in its combination of halogen and trifluoromethyl groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for various research applications and a promising candidate for further development in medicinal chemistry.

Properties

IUPAC Name

3-bromo-2-chloro-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClF3N2O2/c10-6-4(1-2-15-7(6)11)8(18)16-3-5(17)9(12,13)14/h1-2,5,17H,3H2,(H,16,18)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKSWCZRPOWCMD-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(=O)NCC(C(F)(F)F)O)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(C(=C1C(=O)NC[C@@H](C(F)(F)F)O)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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